2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate
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Overview
Description
2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate is a complex organic compound that features both nitro and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate typically involves the reaction of 4-nitrobenzaldehyde with 2-nitro-4-hydrazinylidene-methylphenyl 3-methylbenzoate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reagents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Reagents such as nitric acid for nitration and halogens (e.g., bromine) for halogenation are commonly used.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with additional functional groups.
Scientific Research Applications
2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate involves its interaction with molecular targets in biological systems. The nitro and hydrazone groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl benzoate
- 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate
- 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 2-methylbenzoate
Uniqueness
The uniqueness of 2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H16N4O6 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
[2-nitro-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C21H16N4O6/c1-14-3-2-4-16(11-14)21(26)31-20-10-5-15(12-19(20)25(29)30)13-22-23-17-6-8-18(9-7-17)24(27)28/h2-13,23H,1H3/b22-13+ |
InChI Key |
DPPRINGVASAJPQ-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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